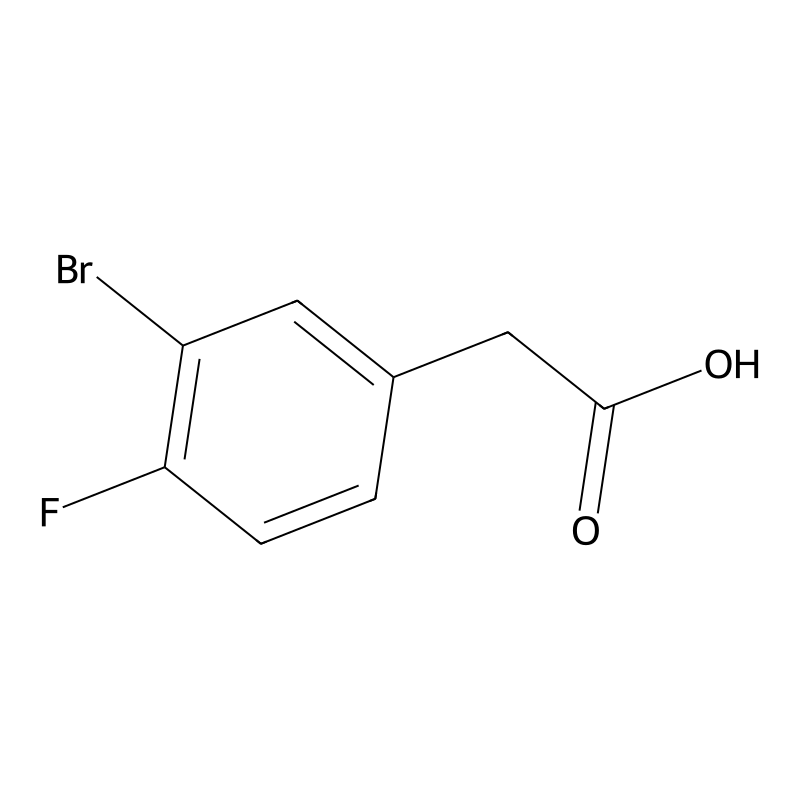3-Bromo-4-fluorophenylacetic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Bromo-4-fluorophenylacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 233.04 g/mol. It is characterized by the presence of bromine and fluorine substituents on a phenylacetic acid structure, which contributes to its unique chemical properties. The compound is typically a pale yellow solid and is slightly soluble in water . Its chemical identifiers include the CAS number 194019-11-9 and the PubChem CID 3416339.
3-Bromo-4-fluorophenylacetic acid itself does not have a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of more complex molecules with potential therapeutic applications. The mechanism of action of those derivatives would depend on their specific structure and interaction with the target protein (Axl tyrosine kinase) [].
- Esterification: Reacts with alcohols to form esters.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating further functionalization.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 3-bromo-4-fluorophenylacetic acid exhibits biological activity as an inhibitor of Axl tyrosine kinase, which is implicated in various cancers. This makes it a candidate for further investigation in anticancer drug development . The compound's ability to modulate signaling pathways associated with tumor growth highlights its potential therapeutic applications.
Several methods have been developed for synthesizing 3-bromo-4-fluorophenylacetic acid:
- Halogenation of Phenylacetic Acid: Starting from phenylacetic acid, bromine and fluorine can be introduced via electrophilic aromatic substitution.
- Reformulation of Precursor Compounds: Utilizing starting materials like 4-fluorobenzaldehyde and bromoacetic acid through condensation reactions.
- Multi-step Synthesis: Involves several steps including protection-deprotection strategies and functional group transformations to achieve the desired compound .
3-Bromo-4-fluorophenylacetic acid serves as a reagent in the preparation of various chemical derivatives, particularly those aimed at inhibiting Axl tyrosine kinase. Its applications extend into pharmaceutical research, particularly in developing anticancer agents . Additionally, it can be used in material science for synthesizing novel polymers or as a building block in organic synthesis.
Studies exploring the interactions of 3-bromo-4-fluorophenylacetic acid with biological targets have shown promise in understanding its mechanism of action as an Axl inhibitor. These investigations often employ techniques such as:
- Molecular Docking: To predict binding affinities with target proteins.
- In vitro Assays: To evaluate its efficacy against cancer cell lines.
Such studies are crucial for elucidating the pharmacological profile of this compound and its potential side effects.
3-Bromo-4-fluorophenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-3-fluorophenylacetic acid | 942282-40-8 | 1.00 |
| 4-Bromo-3,5-difluorophenylacetic acid | 1782832-99-8 | 0.93 |
| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | 871035-64-2 | 0.91 |
| 2-(2-Bromo-3-fluorophenyl)acetic acid | 958454-33-6 | 0.91 |
| 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 | 0.91 |
Uniqueness
What sets 3-bromo-4-fluorophenylacetic acid apart from these compounds is its specific combination of bromine and fluorine substituents on the aromatic ring, which influences both its chemical reactivity and biological activity profiles . This unique substitution pattern could lead to distinct pharmacological effects compared to structurally similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








